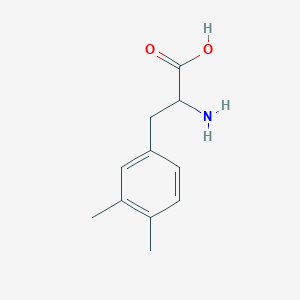

2-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to 2-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride involves complex chemical reactions, highlighting the intricacies of creating compounds with specific functional groups. Studies on related compounds show methodologies that can be adapted for the synthesis of 2-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride, involving steps such as alkylation, reduction, and reductive amination processes, ensuring the addition of specific substituents to the phenyl ring and the propanoic acid backbone (Shaojie, 2004).

Molecular Structure Analysis

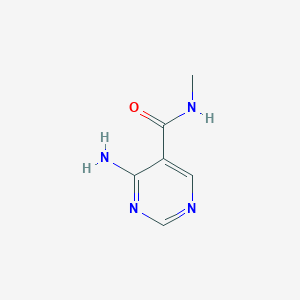

The molecular structure of compounds similar to 2-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride has been elucidated through techniques such as X-ray diffraction analysis. These studies reveal the conformational dynamics of the molecule and the spatial arrangement of its functional groups, offering insights into the compound's reactive sites and potential interactions (Nitek et al., 2020).

Chemical Reactions and Properties

The reactivity of 2-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride can be inferred from studies on related compounds, which exhibit a variety of chemical behaviors, including hydrogen bonding patterns and reactions with different reagents. Such analyses are crucial for understanding the compound's behavior in different chemical environments and its potential for further functionalization (Kant et al., 2014).

Physical Properties Analysis

The physical properties of compounds closely related to 2-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride, such as solubility, melting point, and crystal structure, provide a foundation for predicting the handling and application of this compound in various scientific endeavors. Studies employing spectroscopic and diffractometric techniques contribute to a comprehensive understanding of these physical characteristics (Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with other compounds, and stability under different conditions, are crucial for determining the compound's utility in chemical syntheses and biological applications. Insights into these properties can be gained through detailed spectroscopic analysis and reactivity studies, providing valuable information for researchers looking to employ this compound in various scientific studies (Rayes et al., 2020).

Aplicaciones Científicas De Investigación

-

Scientific Field: Green Chemistry

- Application Summary : A novel and efficient method for the modification of amino acids using a dimethyl carbonate (DMC) and acid system has been developed . This method offers several advantages, including the use of a sustainable and cost-effective reagent, high selectivity, efficiency, eco-friendliness, broad applicability to a range of amino acids with different side chain functionalities .

- Methods of Application : N-Methylation, N, O-dimethylation, and N-formylation of various amino acids have been successfully achieved using this simple acid-assisted method (>99% conversions and >99% yields) and the modified amino acids were fully characterized using NMR spectroscopy .

- Results or Outcomes : This study provides a new, sustainable, and practical approach for the modification of amino acids, which has potential applications in drug discovery and chemical biology .

-

Scientific Field: Organic Chemistry

- Application Summary : Protodeboronation of pinacol boronic esters utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

- Methods of Application : The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

-

Scientific Field: Thermodynamics

- Application Summary : The compound “3-(3,4-Dimethoxyphenyl)-propionic acid” has been studied for its thermodynamic properties . While this is not the exact compound you mentioned, it is structurally similar and could have similar applications.

- Methods of Application : The study involved the measurement of phase change data, including the enthalpy of sublimation and fusion .

- Results or Outcomes : The data obtained could be useful in various fields, such as materials science, pharmaceuticals, and chemical engineering .

-

Scientific Field: Organic Chemistry

- Application Summary : A series of 1-aryl substituted dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4 (1 H, 3 H )pyrimidinediones and their 2-thio analogues were obtained by reaction of the corresponding β-alanines or α-methyl- and β-methyl-β-alanines with urea or potassium thiocyanate .

- Methods of Application : The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .

- Results or Outcomes : The combined spectral data obtained by 1H-, 13C-,1 H/13C (HETCOR) NMR and IR provided useful information about the structure of the products synthesized in this work .

-

Scientific Field: Biochemistry

- Application Summary : The compound “3-(3,4-Dimethoxyphenyl)propionic acid” was used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .

- Methods of Application : This involved conducting reporter assays and in vivo studies .

- Results or Outcomes : The results of these studies could have implications in the field of genetics and molecular biology .

-

Scientific Field: Green Chemistry

- Application Summary : A novel and efficient method for the modification of amino acids using a dimethyl carbonate (DMC) and acid system has been developed . This method offers several advantages, including the use of a sustainable and cost-effective reagent, high selectivity, efficiency, eco-friendliness, broad applicability to a range of amino acids with different side chain functionalities .

- Methods of Application : N-Methylation, N, O-dimethylation, and N-formylation of various amino acids have been successfully achieved using this simple acid-assisted method (>99% conversions and >99% yields) and the modified amino acids were fully characterized using NMR spectroscopy .

- Results or Outcomes : This study provides a new, sustainable, and practical approach for the modification of amino acids, which has potential applications in drug discovery and chemical biology .

-

Scientific Field: Biochemistry

- Application Summary : An imbalance between production and excretion of amyloid β peptide (Aβ) in the brain tissues of Alzheimer’s disease (AD) patients leads to Aβ accumulation and the formation of noxious Aβ oligomers/plaques. A promising approach to AD prevention is the reduction of free Aβ levels by directed enhancement of Aβ binding to its natural depot, human serum albumin (HSA) .

- Methods of Application : Specific low-molecular-weight ligands (LMWLs) in HSA were screened to improve its affinity for Aβ .

- Results or Outcomes : The specific representatives of the different clusters exhibit dramatically different behavior, with 3- to 13-fold changes in equilibrium dissociation constants for the HSA–Aβ40 interaction .

-

Scientific Field: Organic Chemistry

- Application Summary : A one-step method for synthesizing 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids was used to prepare preloaded diaminobenzoate resin .

- Methods of Application : The coupling of free diaminobenzoic acid and Fmoc-amino acids gave pure products in 40−94% yield without any purification step .

- Results or Outcomes : The synthesized products were fully characterized using NMR spectroscopy .

Propiedades

IUPAC Name |

2-amino-3-(3,4-dimethylphenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-7-3-4-9(5-8(7)2)6-10(12)11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTAHBOLRJHIJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

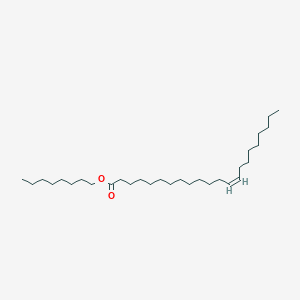

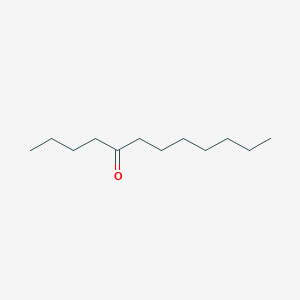

CC1=C(C=C(C=C1)CC(C(=O)O)N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Benzoylamino)-6-methylpyrido[3,2-d]pyrimidin-4-yl]benzamide](/img/structure/B25008.png)

![Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl-](/img/structure/B25009.png)